1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic molecule Its structural features include a naphthalene moiety, a piperidine ring, and a pyridazinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, several synthetic steps are involved, starting from commercially available reagents. The typical route includes:
Formation of the naphthalene derivative through Friedel-Crafts acylation.
Synthesis of the piperidine derivative via nucleophilic substitution or reductive amination.
Coupling of the pyridazinone moiety with the naphthalene-piperidine intermediates under controlled conditions.
Final purification by column chromatography or recrystallization.
Industrial Production Methods
Scaling up this synthesis for industrial production involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and greener solvents, applying catalytic methods, and ensuring rigorous quality control.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo:
Oxidation: : Using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : Catalytic hydrogenation over palladium on carbon.
Substitution: : Nucleophilic aromatic substitution, facilitated by strong bases.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid in dichloromethane.
Reduction: : Palladium on carbon with hydrogen gas in ethanol.
Substitution: : Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions vary:
Oxidation typically leads to hydroxylation.
Reduction usually results in hydrogenated derivatives.
Substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is used in:
Chemistry: : As an intermediate in organic synthesis.
Biology: : In studies involving ligand-receptor interactions.
Medicine: : Potential therapeutic applications, such as antipsychotic or antihistamine properties.
Industry: : As a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The compound interacts with specific molecular targets, often receptors or enzymes, leading to various biochemical effects. The naphthalene and pyridazinone moieties play crucial roles in binding affinity and selectivity. These interactions can modulate signal transduction pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridyl)piperidine-2-(naphthalen-1-yl)ethanone: : Similar structure with a pyridyl group instead of pyridazinone.
1-(4-Phenyl)piperidine-2-(naphthalen-1-yl)ethanone: : Contains a phenyl group replacing the pyridazinone moiety.
Uniqueness
The presence of the 6-Methylpyridazin-3-yl group makes 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone unique, conferring distinct electronic and steric properties that influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-9-10-21(24-23-16)27-19-11-13-25(14-12-19)22(26)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-10,19H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBNZJXJSZBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.